molecular formula C9H9ClN6 B14144426 3-Hydrazino-1,2,8,9-tetraazaphenalene hydrochloride CAS No. 23256-60-2

3-Hydrazino-1,2,8,9-tetraazaphenalene hydrochloride

Katalognummer: B14144426
CAS-Nummer: 23256-60-2
Molekulargewicht: 236.66 g/mol
InChI-Schlüssel: VALZOEBIKGZMBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydrazino-1,2,8,9-tetraazaphenalene hydrochloride is a chemical compound with the molecular formula C9H8N6.ClH It is known for its unique structure, which includes a hydrazino group attached to a tetraazaphenalene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazino-1,2,8,9-tetraazaphenalene hydrochloride typically involves the reaction of 1,2,8,9-tetraazaphenalene with hydrazine in the presence of hydrochloric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydrazino-1,2,8,9-tetraazaphenalene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a wide range of substituted derivatives .

Wirkmechanismus

The mechanism of action of 3-Hydrazino-1,2,8,9-tetraazaphenalene hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form bonds with various biological molecules, potentially leading to therapeutic effects. The exact pathways and targets are still under investigation, but its unique structure suggests it may interact with enzymes and receptors involved in cardiovascular function .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

23256-60-2

Molekularformel

C9H9ClN6

Molekulargewicht

236.66 g/mol

IUPAC-Name

2,3,11,12-tetrazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9(13),10-hexaen-4-ylhydrazine;hydrochloride

InChI

InChI=1S/C9H8N6.ClH/c10-12-8-6-3-1-2-5-4-11-13-9(7(5)6)15-14-8;/h1-4H,10H2,(H,12,14)(H,13,15);1H

InChI-Schlüssel

VALZOEBIKGZMBC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=C1)C(=NN=C3NN=C2)NN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.